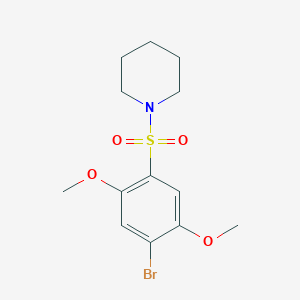
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research for the detection and quantification of amyloid fibrils. It has a high affinity for beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Thioflavin T is a valuable tool in the study of neurodegenerative diseases and has been used extensively in both in vitro and in vivo experiments.
Mechanism of Action
Thioflavin T binds specifically to beta-amyloid fibrils through hydrophobic interactions with the exposed aromatic residues. The binding of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T induces a conformational change in the dye molecule, resulting in a shift in its fluorescence spectrum. This shift in fluorescence can be used to detect and quantify the amount of beta-amyloid fibrils present in a sample.
Biochemical and Physiological Effects:
Thioflavin T is a relatively non-toxic compound and does not have any known physiological effects. However, it has been shown to bind to other proteins and biomolecules in addition to beta-amyloid fibrils, which may affect the interpretation of experimental results.
Advantages and Limitations for Lab Experiments
Thioflavin T is a highly sensitive and specific dye for the detection of beta-amyloid fibrils. It is relatively easy to use and can be applied to a variety of experimental systems. However, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T is not suitable for the detection of small oligomers or soluble forms of beta-amyloid, which may be more toxic than fibrils. In addition, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T can bind to other proteins and biomolecules, which may interfere with its specificity and sensitivity.
Future Directions
There are several potential future directions for the use of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T in scientific research. One area of interest is the development of new compounds that can bind specifically to different types of amyloid fibrils, such as those associated with prion diseases or type 2 diabetes. Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo, which would allow for earlier diagnosis and treatment of neurodegenerative diseases. Finally, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T could be used in combination with other imaging agents or therapeutic agents to develop new diagnostic or therapeutic strategies for neurodegenerative diseases.
Synthesis Methods
Thioflavin T can be synthesized from 2-hydroxybenzaldehyde and 3-ethyl-2-thiohydantoin in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzothiazolylidene ring system. The final product is obtained by acidification and recrystallization.
Scientific Research Applications
Thioflavin T is widely used in the field of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It is used to detect and quantify amyloid fibrils in vitro and in vivo, and to study the kinetics of fibril formation and aggregation. Thioflavin T has also been used to investigate the effects of various compounds on amyloid fibril formation, and to screen for potential therapeutic agents.
properties
CAS RN |
13861-37-5 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3 |
InChI Key |
ZAQJHSAPJIMKAM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Other CAS RN |
13861-37-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



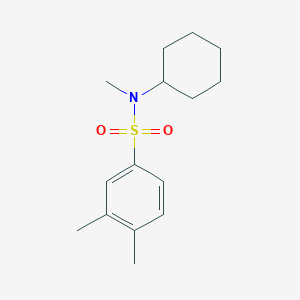

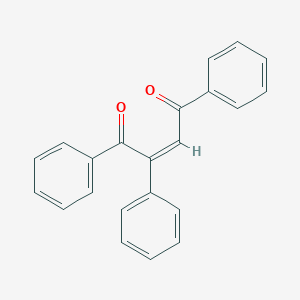
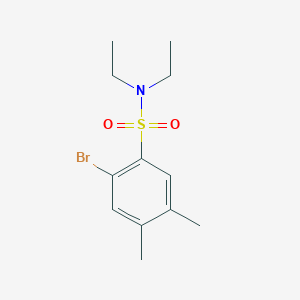

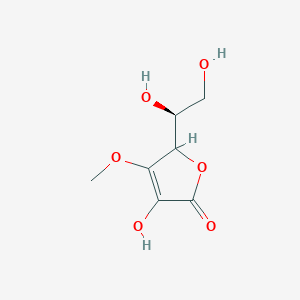
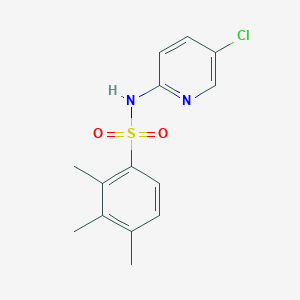


![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
